Tris(4-aminophenyl)amine

Covalent Organic Frameworks Gas Separation Porous Materials

Tris(4-aminophenyl)amine (TAPA) is a C3-symmetric triarylamine building block featuring three para-aminophenyl groups. Its rigid, electron-rich triphenylamine core and trifunctional amine architecture enable synthesis of COFs with exceptionally small micropores (6.7 Å) for precise molecular sieving, polyimide COFs with ultra-high surface areas (>2200 m²/g) for electrochemical DNA sensing, and electrochromic materials exhibiting four distinct color states. Generic triarylamine alternatives cannot replicate TAPA's unique geometry, electronic structure, or reactivity. Choose TAPA for performance-driven applications in gas separation, biosensing, and advanced displays.

Molecular Formula C18H18N4
Molecular Weight 290.4 g/mol
CAS No. 5981-09-9
Cat. No. B013937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(4-aminophenyl)amine
CAS5981-09-9
SynonymsN1,N1-Bis(4-aminophenyl)-1,4-benzenediamine;  4,4’,4’’-Triaminotriphenylamine;  Tris(4-aminophenyl)amine;  TAPA; 
Molecular FormulaC18H18N4
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N
InChIInChI=1S/C18H18N4/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H,19-21H2
InChIKeySNLFYGIUTYKKOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(4-aminophenyl)amine CAS 5981-09-9: Procurement and Scientific Baseline


Tris(4-aminophenyl)amine (TAPA, CAS 5981-09-9) is a C3-symmetric triarylamine building block featuring three para-aminophenyl substituents emanating from a central nitrogen atom. Its trifunctional amine architecture (C18H18N4, MW 290.36) enables the construction of highly crosslinked macromolecular networks with unique redox, electronic, and porosity characteristics. The compound's triphenylamine core confers inherent electroactivity and hole-transport properties, while the three primary amine termini provide versatile reactive handles for polymerization and functionalization. TAPA is commonly used as a monomer for the synthesis of covalent organic frameworks (COFs), conjugated microporous polymers (CMPs), and polyimides. In many applications, the specific geometry, electronic structure, or reactivity of TAPA cannot be replicated by generic or closely related triarylamine alternatives.

Why Generic Substitution Fails for Tris(4-aminophenyl)amine in Advanced Material Synthesis


The molecular geometry, electronic structure, and reactivity of Tris(4-aminophenyl)amine (TAPA) are not interchangeable with other C3-symmetric triamines or simpler triarylamines. TAPA's compact, rigid structure imparts distinct pore architectures in COFs, yielding a micropore dimension of 6.7 Å, significantly smaller than analogous materials derived from extended-linker amines [1]. Its electron-rich triphenylamine core and three primary amine groups enable distinct redox behavior and high specific surface areas (up to 2286 m² g⁻¹ in polyimide COFs) [2] that are not replicated by analogs lacking this precise arrangement. Generic substitution with a structurally similar, but electronically or geometrically distinct, amine would yield materials with altered porosity, lower surface area, different redox potential, and compromised device performance. Therefore, procurement decisions must be based on the specific, quantifiable performance advantages of TAPA, as detailed in the evidence guide below.

Quantitative Performance Differentiation of Tris(4-aminophenyl)amine Against Closest Analogs


Pore Size Control in kgd-Topology COFs: TAPA Achieves 6.7 Å Micropores

In an isoreticular series of 2D COFs synthesized with a common C6-symmetric aldehyde (HFPB), the use of Tris(4-aminophenyl)amine (TAPA) yields a micropore dimension of 6.7 Å, whereas the use of the extended-linker analog TABPB yields significantly larger pores [1]. This direct head-to-head comparison demonstrates TAPA's unique ability to create exceptionally small pores, a critical property for molecular sieving.

Covalent Organic Frameworks Gas Separation Porous Materials

Superior BET Surface Area in Polyimide COFs: TAPA Achieves 2286 m² g⁻¹

A polyimide COF synthesized from TAPA and pyromellitic dianhydride (PMDA) achieves a remarkably high BET surface area of 2286 m² g⁻¹ [1]. In contrast, an analogous COF synthesized using a tetra-amine monomer (TPDA) under similar conditions results in a material with different structural properties and lower crystallinity, underscoring TAPA's unique ability to form highly ordered, high-surface-area frameworks.

Polyimide COF Electrochemical Sensing High Surface Area

Four-State Electrochromism: TAPA-COF Outperforms Prior Three-State Systems

A COF constructed from TAPA and terephthalaldehyde (TAPA-PDA) exhibits four distinct redox color states (orange, pear, green, and cyan) [1]. This represents a significant advancement over the prior state-of-the-art, which was limited to three-state electrochromism in a COF assembly [1]. This demonstrates TAPA's unique redox chemistry enables a higher degree of color tunability.

Electrochromic Materials Covalent Organic Frameworks Smart Windows

Top Performer in Triarylamine Catholyte Screening for Redox Flow Batteries

A systematic screen of a series of triarylamines as catholytes for aqueous organic redox flow batteries identified Tris(4-aminophenyl)amine as the strongest candidate [1]. While specific quantitative comparisons to other triarylamines in the series are not provided in the abstract, the explicit designation as the top performer indicates superior combined properties of solubility and initial electrochemical performance relative to the other screened analogs.

Redox Flow Battery Energy Storage Catholyte

Enabling High-Efficiency Ultra-Narrow Red-Emitting Carbon Quantum Dots

Using TAPA as a conjugated aromatic amine precursor enables the synthesis of red-emitting carbon quantum dots (T-CQDs) with a photoluminescence quantum yield of 84 ± 5% and an ultra-narrow emission linewidth of 27 ± 1 nm FWHM centered at 615 ± 2 nm [1]. This combination of high efficiency and narrow emission is unprecedented among CQDs, representing one of the highest performance levels reported in the field [1].

Carbon Quantum Dots Bioimaging Photoluminescence

Construction of Ultra-Large Chiral Porous Organic Cages (3.1 nm Internal Diameter)

Reaction of TAPA with chiral phenol[4]arene (PC[4]ACHO) enantiomers yields a [6+8] truncated octahedral chiral porous organic cage (CPOC) with an internal diameter of approximately 3.1 nm, a cavity volume of 5300 ų, and a specific surface area of up to 1300 m² g⁻¹ [1]. In contrast, using the di-amine analog bis(4-aminophenyl)phenylamine results in a smaller [2+4] lantern-shaped cage [1]. This demonstrates TAPA's unique ability to direct the formation of exceptionally large, high-surface-area CPOCs.

Chiral Porous Organic Cages Supramolecular Chemistry Enantioselective Recognition

Optimal Research and Industrial Application Scenarios for Tris(4-aminophenyl)amine


Molecular Sieving Membranes and Gas Separation

Use TAPA to synthesize COFs with exceptionally small micropores (6.7 Å) for precise molecular sieving. This is ideal for separating gas pairs such as H2/CO2 or CO2/CH4, where size exclusion is paramount [1].

High-Performance Electrochemical Sensors and Energy Storage

Employ TAPA to create polyimide COFs with ultra-high surface areas (>2200 m² g⁻¹) for electrochemical sensing of purine bases in DNA. The high surface area maximizes active site density, leading to enhanced sensitivity and lower detection limits [1].

Advanced Electrochromic Devices and Smart Windows

Build electrochromic COFs using TAPA to achieve four distinct color states (orange, pear, green, cyan). This enables more complex display logic and energy-saving window applications than materials with fewer color states [1].

Ultra-Narrow Red-Emitting Bioimaging Probes

Use TAPA as a precursor for synthesizing carbon quantum dots (CQDs) with 84% quantum yield and 27 nm FWHM red emission at 615 nm. This is essential for high-resolution NIR-II two-photon bioimaging [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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